N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine
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Overview
Description
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both furan and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the chlorophenyl group. The indole moiety is then synthesized separately and coupled with the furan derivative under specific conditions. Reagents such as methanesulfonic acid and phenylhydrazine hydrochloride are often used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE.
Furan Derivatives: Compounds like furfural and furfuryl alcohol also contain the furan ring.
Uniqueness
The uniqueness of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE lies in its combined furan and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19ClN2O |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C21H19ClN2O/c22-19-7-3-1-6-18(19)21-10-9-16(25-21)14-23-12-11-15-13-24-20-8-4-2-5-17(15)20/h1-10,13,23-24H,11-12,14H2 |
InChI Key |
LRLPETGVJQXYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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